molecular formula C18H22N4O2 B7642064 5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione

カタログ番号 B7642064
分子量: 326.4 g/mol
InChIキー: TYBSQSVSGXCJSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors. This compound is a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.

作用機序

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione acts as an agonist for α7 nicotinic acetylcholine receptors, which are widely distributed in the brain and play a key role in cognitive function, memory, and attention. Activation of α7 receptors by this compound leads to increased release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine, glutamate, and dopamine in the brain, leading to improved cognitive function and memory. It also reduces inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.

実験室実験の利点と制限

One of the main advantages of using 5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to other compounds. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for research on 5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of interest is the development of more potent and long-lasting analogs of this compound, which may have greater therapeutic potential. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various neurotransmitter systems in the brain.

合成法

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione can be synthesized using a multistep process involving the reaction of 2-(1-methylpyrazol-4-yl)benzaldehyde with butylamine, followed by cyclization with ethyl chloroformate and then reaction with 2,4-thiazolidinedione. The final product is purified using column chromatography.

科学的研究の応用

5-Butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione has been extensively studied for its potential therapeutic effects on various neurological disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms in patients. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration.

特性

IUPAC Name

5-butan-2-yl-3-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-12(2)16-17(23)22(18(24)20-16)11-13-7-5-6-8-15(13)14-9-19-21(3)10-14/h5-10,12,16H,4,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBSQSVSGXCJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。